1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-14-24-20(12-21(25-14)29-10-2-9-23-29)26-15-3-5-16(6-4-15)27-22(30)28-17-7-8-18-19(11-17)32-13-31-18/h2-12H,13H2,1H3,(H,24,25,26)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIOTWVPVEHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a derivative of the 1,3-diarylpyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiparasitic, and enzyme inhibition properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Research indicates that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of 1,3-diarylpyrazoles have been identified as potential inhibitors of various cancer cell lines. A study showed that certain pyrazole derivatives demonstrated cytotoxic effects with IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects. In vitro studies revealed that structurally related pyrazoles exhibited activity against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, with some compounds showing low micromolar potency . The mechanism of action is believed to involve disruption of the parasite's metabolic pathways.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented. For example, benzodioxole derivatives are known to inhibit α-amylase and other carbohydrate-hydrolyzing enzymes, which could be beneficial in managing diabetes . The compound's potential as an α-amylase inhibitor was highlighted in a study where it showed IC50 values comparable to standard inhibitors .
Case Study 1: Anticancer Screening
A high-throughput screening (HTS) campaign identified several compounds from the 1,3-diarylpyrazole class as hits for autophagy induction. Notably, these compounds displayed cytotoxicity against various cancer cell lines while being non-toxic to normal cells. This duality suggests their potential for therapeutic applications in cancer treatment .
Case Study 2: Antiparasitic Efficacy
In a separate study focused on antiparasitic activities, derivatives were tested against T. cruzi and L. infantum. Results indicated that some compounds achieved EC50 values as low as 2.23 µM against T. cruzi, highlighting their promise as new treatments for Chagas disease .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares structural motifs with several urea-based derivatives:
The target compound’s benzodioxole group distinguishes it from analogs like MK13, which prioritize methoxy-substituted aromatics . Its pyrimidine-pyrazole subunit aligns with kinase-targeting agents, whereas sulfonyl urea derivatives (e.g., ) may exhibit altered pharmacokinetics due to increased polarity .
Bioactivity and Computational Insights
While bioactivity data for the target compound is absent in the evidence, hierarchical clustering of structurally similar compounds () suggests shared modes of action. For instance, pyrimidine-pyrazole hybrids often target kinases or antimicrobial pathways .
Research Findings and Limitations
- Structural Clustering : demonstrates that compounds with >70% similarity in bioactivity profiles often share >60% structural identity, implying the target compound may align with kinase inhibitors or antimicrobial agents .
- Synthetic Challenges : The benzodioxole group may introduce steric hindrance during urea bridge formation, necessitating optimized coupling conditions (e.g., catalytic DMAP or elevated temperatures) .
- Data Gaps: Direct pharmacological data for the target compound is unavailable, requiring extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
